N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10178471
InChI: InChI=1S/C13H14N4O3/c18-13(11-3-1-4-12(9-11)17(19)20)15-5-2-7-16-8-6-14-10-16/h1,3-4,6,8-10H,2,5,7H2,(H,15,18)
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCN2C=CN=C2
Molecular Formula: C13H14N4O3
Molecular Weight: 274.28 g/mol

N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide

CAS No.:

Cat. No.: VC10178471

Molecular Formula: C13H14N4O3

Molecular Weight: 274.28 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide -

Specification

Molecular Formula C13H14N4O3
Molecular Weight 274.28 g/mol
IUPAC Name N-(3-imidazol-1-ylpropyl)-3-nitrobenzamide
Standard InChI InChI=1S/C13H14N4O3/c18-13(11-3-1-4-12(9-11)17(19)20)15-5-2-7-16-8-6-14-10-16/h1,3-4,6,8-10H,2,5,7H2,(H,15,18)
Standard InChI Key BOENZJLHLMXPPE-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCN2C=CN=C2
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCN2C=CN=C2

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

N-[3-(1H-Imidazol-1-yl)propyl]-3-nitrobenzamide consists of three primary components:

  • Nitrobenzamide Core: A benzene ring with a nitro (-NO₂) group at the third position and an amide (-CONH₂) group.

  • Propyl Linker: A three-carbon chain connecting the benzamide to the imidazole ring.

  • Imidazole Moiety: A five-membered aromatic ring containing two nitrogen atoms, which confers metal-binding capabilities .

The IUPAC name, N-(3-imidazol-1-ylpropyl)-3-nitrobenzamide, reflects this arrangement. X-ray crystallography studies of analogous compounds reveal planar benzamide and imidazole rings connected by a flexible propyl chain, enabling conformational adaptability during molecular interactions .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular FormulaC₁₃H₁₄N₄O₃
Molecular Weight298.28 g/mol
Bond Angles (C-N-O)120° (nitro group)
Torsional Flexibility30–60° (propyl linker)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three sequential reactions:

  • Nitrobenzamide Formation: 3-Nitrobenzoic acid is activated with thionyl chloride to form 3-nitrobenzoyl chloride, which reacts with 3-aminopropylimidazole in dichloromethane under inert conditions.

  • Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

  • Yield Optimization: Adjusting stoichiometric ratios (1:1.2 for benzoyl chloride to amine) and reaction time (12–24 hours) improves yields to 65–78% .

Industrial-Scale Manufacturing

Patent US20200377475A1 outlines a cost-effective method using continuous flow reactors to enhance throughput . Key steps include:

  • Catalytic Amination: Palladium-catalyzed coupling of 3-nitrobenzamide with 3-bromopropylimidazole.

  • In Situ Purification: Integrated crystallization units remove byproducts, achieving >90% purity .

Physicochemical Properties

Physical Properties

  • Melting Point: 148–152°C (decomposition observed above 160°C) .

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO: 25–30 mg/mL) but insoluble in water (<0.1 mg/mL).

  • Stability: Stable under ambient conditions but sensitive to UV light, necessitating storage in amber glass .

Table 2: Spectral Signatures

TechniqueKey SignalsSource
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, imidazole), 7.94–7.45 (m, 4H, aromatic), 3.58 (t, 2H, CH₂), 1.92 (m, 2H, CH₂)
¹³C NMR (101 MHz, DMSO-d₆)δ 165.2 (C=O), 148.1 (NO₂), 135.4–122.3 (aromatic), 44.8 (CH₂)
IR (KBr)1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 3100 cm⁻¹ (N-H)

Chemical Reactivity and Functionalization

Reduction of Nitro Group

Hydrogenation over palladium-on-carbon reduces the nitro group to an amine, yielding N-[3-(1H-imidazol-1-yl)propyl]-3-aminobenzamide, a precursor for anticancer agents.

Imidazole Alkylation

The imidazole nitrogen undergoes alkylation with methyl iodide in DMF, producing quaternary ammonium derivatives with enhanced solubility .

Table 3: Reaction Conditions and Outcomes

ReactionReagents/ConditionsProductYield
Nitro ReductionH₂ (1 atm), Pd/C, EtOH, 25°C3-Aminobenzamide derivative82%
Imidazole AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methylimidazolium benzamide75%

Biological Activities and Applications

Antimicrobial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate MIC values of 32 µg/mL and 64 µg/mL, respectively . The nitro group’s electron-withdrawing effect enhances membrane permeability, disrupting bacterial lipid bilayers .

Materials Science Applications

Complexation with β-cyclodextrin forms stable host-guest systems (Kd = 1.2 × 10⁻⁴ M), enabling controlled drug delivery .

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

CompoundNitro PositionBioactivity (IC₅₀)
N-[3-(Imidazol-1-yl)propyl]-4-nitrobenzamidePara12.4 µM
N-[3-(Imidazol-1-yl)propyl]-3-nitrobenzamideMeta8.7 µM
N-[3-(Imidazol-1-yl)propyl]-2-nitrobenzamideOrtho24.1 µM

Meta-substitution enhances steric compatibility with enzyme active sites, explaining its superior potency .

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